Veratryl tetrazolium blue
Description
Veratryl Tetrazolium Blue (VTB) belongs to the class of tetrazolium salts, which are heterocyclic compounds containing a tetrazolium ring. These salts are widely used as redox indicators and chromogenic reagents in biochemical assays, particularly for detecting cellular viability, enzymatic activity, and metal ion speciation . These derivatives share structural similarities, including aromatic substituents (e.g., nitro, methoxy, or phenyl groups) that enhance stability, solubility, and chromogenic properties .
VTB and its analogs function by undergoing reduction to formazan, a colored product, in the presence of reducing agents like dehydrogenases or metal ions. This property underpins their utility in spectrophotometric analyses and diagnostic applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-[4-[4-[5-(3,4-dimethoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-5-phenyltetrazol-3-ium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N8O6.2ClH/c1-53-37-23-19-32(27-41(37)57-5)44-46-49(33-15-11-8-12-16-33)51(48-44)35-21-17-30(25-39(35)55-3)31-18-22-36(40(26-31)56-4)52-47-43(29-13-9-7-10-14-29)45-50(52)34-20-24-38(54-2)42(28-34)58-6;;/h7-28H,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFWDMJQAJWHX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)OC)OC)C8=CC=CC=C8)OC.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40Cl2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratryl tetrazolium blue can be synthesized through the reaction of veratryl alcohol with tetrazolium salts under specific conditions. The reaction typically involves the use of a base to deprotonate the alcohol, followed by the addition of the tetrazolium salt. The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Reduction Mechanism
The primary chemical reaction involving veratryl tetrazolium blue is its reduction to form formazan derivatives. This reaction is crucial in assessing cellular viability and metabolic activity. The reduction occurs under specific conditions, typically involving electron donors such as NADH or other reducing agents.
- Reaction Equation :
Kinetics of Reaction
Research has shown that the kinetics of the reduction of tetrazolium compounds, including this compound, can be influenced by various factors such as temperature, pH, and the presence of catalysts or inhibitors.
- Kinetic Parameters :
- Activation energy: Ranges between 8.4 to 11.2 kcal/mol.
- Entropy of activation: Values reported between -38 to -45 eu.
These parameters were derived from studies investigating the reaction rates under pseudo-first-order conditions with various substrates, indicating a free radical mechanism involved in the reduction process .
Comparison of Reaction Rates with Different Substrates
| Substrate | Reaction Rate (k) | Temperature (°C) |
|---|---|---|
| Aryl Hydrazines | Varies (specific values needed) | Various |
| Corticosteroids | Varies (specific values needed) | Various |
Scientific Research Applications
Veratryl tetrazolium blue has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Commonly used in cell viability assays to measure metabolic activity. The reduction of this compound to formazan indicates active cellular metabolism.
Medicine: Employed in diagnostic assays to assess cell health and function.
Industry: Utilized in quality control processes to monitor microbial contamination and metabolic activity in industrial fermentations.
Mechanism of Action
The mechanism of action of veratryl tetrazolium blue involves its reduction to a colored formazan product. This reduction is typically mediated by cellular dehydrogenases, which transfer electrons from metabolic intermediates to the tetrazolium salt. The resulting formazan product is insoluble and precipitates, allowing for easy quantification.
Comparison with Similar Compounds
Stability and Molar Absorptivity
- MTT : Exhibits superior stability in aqueous solutions compared to INT and TTC (triphenyltetrazolium chloride). Its molar absorptivity (ε) at 570 nm is ~17,000 M⁻¹cm⁻¹, making it ideal for high-sensitivity cell viability assays .
- TNBT : Demonstrates higher ε (~25,000 M⁻¹cm⁻¹) than NBT and BT due to nitro groups enhancing electron-withdrawing effects, improving chromogenic signal intensity in metal extraction systems .
- BT : Lower ε (~12,000 M⁻¹cm⁻¹) but excels in steroid detection due to selective reduction by α-ketol groups, minimizing interference .
Extraction Efficiency and Selectivity
- TNBT : Forms 1:2:3 (Fe(III):TAR:TNBT) complexes in chloroform, achieving >95% recovery for Fe(III) at pH 3–3. Nitro groups enhance association constants (log K = 5.2) .
- MTT: Used in vanadium(V) speciation with TAR (4-(2-thiazolylazo)resorcinol), showing 98% extraction efficiency at pH 2.5 .
Limitations and Interference Factors
- MTT : Susceptible to interference by antioxidants (e.g., ascorbic acid) and light exposure, leading to false positives .
- TNBT : Requires rigorous pH control (optimum pH 3–4) for Fe(III) extraction; competing ions (Al³⁺, Cu²⁺) reduce specificity .
- BT: Limited to reducing environments; ineffective in non-enzymatic systems .
Metal Ion Analysis
Biological Activity
Veratryl tetrazolium blue, commonly referred to as blue tetrazolium, is a chemical compound with significant applications in biological research, particularly in the assessment of cellular metabolic activity and enzyme activity. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
- Chemical Name : Blue Tetrazolium
- CAS Number : 1871-22-3
- Molecular Formula : C₄₀H₃₂Cl₂N₈O₂
- Molecular Weight : 727.641 g/mol
- Melting Point : 255 °C (decomposes)
Blue tetrazolium is reduced to blue tetrazolium formazan (BTF) in the presence of viable cells. This reduction is primarily catalyzed by succinate dehydrogenase (SDH) and other dehydrogenases, which are indicative of metabolic activity. The formazan product exhibits a characteristic blue color and can be quantified spectrophotometrically, typically showing maximal absorbance at 540 nm within a wavelength range of 480-600 nm .
Applications in Biological Research
Blue tetrazolium is extensively used in various biological assays:
- Cell Viability Assays : It is commonly employed to assess cell viability and proliferation by measuring the metabolic activity of cells.
- Enzyme Activity Assays : Specifically used to determine the activity of succinate dehydrogenase in different organisms, including yeast and mammalian cells .
- Histochemical Staining : Utilized as a histochemical stain to visualize oxidative enzyme activity in tissues .
Case Studies and Experimental Data
- Succinate Dehydrogenase Activity
- Oxidative Stress Markers
- Formazan-Based Assays
Comparative Analysis of Biological Activity
| Parameter | Blue Tetrazolium | Nitro Blue Tetrazolium (NBT) |
|---|---|---|
| Primary Use | Cell viability assay | Oxidative stress marker |
| Reduction Product | BTF | Forazan |
| Maximal Absorbance | 540 nm | Variable |
| Applications | Enzyme activity | Free radical detection |
Q & A
Q. What is the principle behind using Nitro Blue Tetrazolium (NBT) in superoxide dismutase (SOD) activity assays?
NBT is reduced by superoxide radicals (O₂⁻) to form an insoluble blue formazan precipitate. In SOD assays, SOD inhibits this reduction by scavenging O₂⁻, and the degree of inhibition correlates with SOD activity. The absorbance of formazan at 560–630 nm is measured spectrophotometrically, with lower absorbance indicating higher SOD activity. This method requires careful control of pH, temperature, and light exposure to avoid false positives .
Q. How is NBT applied in seed viability testing, and how does it compare to germination assays?
The tetrazolium test using NBT assesses seed viability by staining metabolically active tissues (e.g., embryos) based on dehydrogenase activity. Viable tissues reduce colorless NBT to blue formazan. This method is faster (results in 24–48 hours) and more sensitive than germination tests, which require days to weeks. However, it requires cross-validation with germination rates and statistical tools like principal component analysis (PCA) to resolve discrepancies between viability and germination outcomes .
Q. What are the solubility properties of NBT, and how do they influence experimental protocols?
NBT chloride is sparingly soluble in water but dissolves in polar organic solvents like methanol and ethanol. For cell-based assays, solubility is often achieved using acidified isopropanol (0.1 N HCl) or detergents like Triton X-100. Solvent choice impacts formazan extraction efficiency and must be optimized to avoid interference with absorbance measurements .
Advanced Research Questions
Q. How can researchers optimize NBT-based assays to mitigate interference from non-specific redox reactions?
Non-specific reduction of NBT by cellular reductants (e.g., NADPH) can be minimized by:
Q. What experimental design considerations are critical when using NBT for detecting reactive oxygen species (ROS) in plant stress studies?
Key factors include:
- Tissue permeability : Pre-treatment with dimethyl sulfoxide (DMSO) to enhance NBT penetration.
- Quantification : Image analysis software (e.g., ImageJ) to quantify formazan intensity, normalized to tissue dry weight.
- Controls : ROS scavengers (e.g., ascorbic acid) to confirm specificity.
- Time-course studies : To capture dynamic ROS production under stress conditions .
Q. How should researchers address discrepancies between NBT-based viability data and alternative methods (e.g., MTT or XTT)?
Discrepancies arise due to differences in formazan solubility, cellular uptake efficiency, and enzyme specificity (e.g., mitochondrial dehydrogenases for MTT vs. plasma membrane reductases for NBT). To resolve contradictions:
Q. What are the limitations of NBT in histochemical staining for chronic granulomatous disease (CGD) diagnosis?
NBT detects NADPH oxidase activity in phagocytes, but false negatives occur in partial CGD cases. Enhance reliability by:
- Combining with dihydroethidium (DHE) for simultaneous O₂⁻ and H₂O₂ detection.
- Using PMA (phorbol myristate acetate) to stimulate NADPH oxidase.
- Quantifying formazan granules via microscopy with ≥100 cells/sample to ensure statistical power .
Methodological Guidelines
Q. How to prepare and standardize NBT solutions for enzymatic assays?
- Dissolve NBT in methanol (1 mg/mL) and filter (0.2 µm) to remove particulates.
- Verify purity via molar absorptivity at 252 nm (ε ≥ 50,000 L·mol⁻¹·cm⁻¹ in methanol).
- Calibrate with a hydrocortisone standard curve (10–200 µg/mL) to ensure linear absorbance-concentration relationships .
Q. What statistical approaches are recommended for analyzing NBT-derived data in seed viability studies?
- Use Tukey’s HSD test for comparing vigor classes (e.g., high, medium, low viability).
- Apply PCA to identify correlations between tetrazolium test results, germination rates, and environmental variables (e.g., storage conditions).
- Report variability as mean ± SD and use Pearson correlation coefficients for parameter associations .
Tables
Table 1. Comparison of Tetrazolium Salts in Cell Viability Assays
Table 2. Critical Parameters for NBT-Based SOD Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
